molecular formula C20H21N3O2S2 B2531325 (2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 897477-94-0

(2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2531325
CAS No.: 897477-94-0
M. Wt: 399.53
InChI Key: PBWXCNBKRSLSAK-CMDGGOBGSA-N
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Description

The compound “(2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one” is a synthetic α,β-unsaturated ketone featuring three key structural motifs:

  • A 4-ethoxy-1,3-benzothiazole moiety, known for its electron-deficient aromatic system and pharmacological relevance in anticancer and antimicrobial agents.
  • A piperazine ring, which enhances solubility and serves as a flexible linker for pharmacophore optimization.
  • A thiophen-2-yl group conjugated via an α,β-unsaturated ketone bridge, a structural feature common in chalcone derivatives with demonstrated bioactivity .

This compound’s synthesis likely involves condensation between a benzothiazole-piperazine precursor and a thiophene-containing aldehyde, analogous to methods described for related α,β-unsaturated ketones . Its crystal structure, if resolved, would utilize programs like SHELXL for refinement, a standard in small-molecule crystallography .

Properties

IUPAC Name

(E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-2-25-16-6-3-7-17-19(16)21-20(27-17)23-12-10-22(11-13-23)18(24)9-8-15-5-4-14-26-15/h3-9,14H,2,10-13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWXCNBKRSLSAK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 4-ethoxy-1,3-benzothiazole.

    Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine to form the intermediate 4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine.

    Coupling with Thiophene: The final step involves the coupling of the piperazine derivative with thiophene-2-carbaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzothiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its structural similarity to known bioactive molecules.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can interact with enzyme active sites, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Bioactivity Highlights Source/Reference
Target Compound 4-ethoxy-benzothiazole, thiophen-2-yl ~413.5 (calc.) Hypothesized anticancer (via α,β-unsaturated ketone)
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenylprop-2-en-1-one Benzodioxole, methoxyphenyl 472.5 Not reported; structural focus
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Pyrazole, bromophenyl, methoxyphenyl 462.3 Antiplasmodial, antimicrobial
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one Fluorobenzothiazole, methoxyphenylthio 431.6 Not reported; structural similarity to kinase inhibitors
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one Thiazole, methylphenyl 243.3 Antibacterial, antiviral potential

Key Structural Differences and Implications

Benzothiazole vs. Pyrazole/Thiazole Cores

  • The target compound’s 4-ethoxy-benzothiazole group differs from pyrazole (e.g., ) or thiazole (e.g., ) cores. Benzothiazoles are associated with enhanced DNA intercalation and topoisomerase inhibition, whereas pyrazoles often exhibit anti-inflammatory activity.

Substituent Effects on Bioactivity

  • The 4-ethoxy group on the benzothiazole may improve metabolic stability compared to unsubstituted analogues. In contrast, fluorinated benzothiazoles (e.g., ) could enhance blood-brain barrier penetration.

This feature is shared with chalcone derivatives like , which show anti-cancer activity.

Pharmacological and Mechanistic Insights

  • Anticancer Potential: The α,β-unsaturated ketone moiety aligns with compounds triggering ferroptosis, a form of programmed cell death selectively effective in cancer cells (e.g., OSCC models ).
  • Selectivity: Structural analogs with piperazine linkers (e.g., ) demonstrate improved tissue selectivity, suggesting the target compound may spare normal cells while targeting malignancies.
  • Synthetic Accessibility : The compound’s synthesis likely follows routes similar to , where aldol condensation is employed, but scalability depends on the availability of the 4-ethoxy-benzothiazole-piperazine precursor.

Biological Activity

The compound (2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular structure of the compound features:

  • Piperazine Ring : Contributes to basicity and potential interactions with biological targets.
  • Benzothiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Thiophene Group : Adds to the compound's electron-donating characteristics, enhancing its reactivity and interaction with biological systems.

The compound has a molecular weight of approximately 320.42 g/mol and can be represented by the following structural formula:

C18H22N4O2S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For example, compounds derived from benzothiazole have shown effectiveness against a range of bacterial strains. A study demonstrated that derivatives similar to our compound displayed minimal inhibitory concentrations (MICs) as low as 50 μg/mL , indicating potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Benzothiazole derivatives have been linked to the inhibition of cancer cell proliferation in various studies. For instance, compounds with similar structures have been evaluated for their cytotoxicity against human cancer cell lines, showing IC50 values ranging from 1.35 to 2.18 μM in some cases . These findings suggest that our compound may also possess similar anticancer activities.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The benzothiazole moiety may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties.
  • Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies indicate that benzothiazole derivatives can act as antioxidants, reducing oxidative stress in cells .

Study 1: Antitubercular Activity

A comparative analysis involving derivatives of benzothiazole demonstrated significant antitubercular activity against Mycobacterium tuberculosis. The study highlighted a derivative with an IC90 value of 40.32 μM , suggesting that structurally related compounds could be effective against tuberculosis .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human embryonic kidney cells (HEK-293), several benzothiazole derivatives were tested for their safety profile. The results indicated that most compounds were non-toxic at therapeutic concentrations, supporting their potential use in clinical applications .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC as low as 50 μg/mL against E. coli
AnticancerIC50 values 1.35 - 2.18 μM in cancer cell lines
AntitubercularIC90 value of 40.32 μM against M. tuberculosis
CytotoxicityNon-toxic to HEK-293 cells at therapeutic doses

Q & A

Basic Research Questions

Q. How can the synthesis of (2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one be optimized for improved yield and purity?

  • Methodological Answer :

  • Use reflux conditions with a polar aprotic solvent (e.g., 1,4-dioxane) and catalytic piperidine (0.5–1.0 mol%) to facilitate enone formation via Claisen-Schmidt condensation .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before final cyclization. Monitor reaction progress using TLC or HPLC.
  • Recrystallize the final product from ethanol or acetonitrile to enhance purity, as demonstrated for structurally similar enones .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign the (E)-configuration of the α,β-unsaturated ketone using 1H^1H NMR (δ 7.2–8.1 ppm for vinyl protons with J15.5HzJ \approx 15.5 \, \text{Hz}) and 13C^{13}C NMR (δ 185–190 ppm for the carbonyl carbon) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry by growing single crystals in ethanol/water (9:1) at 4°C. Use data collected at 100 K for higher resolution (mean C–C bond error < 0.004 Å, R factor < 0.06) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies in buffers (pH 1.2–9.0) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of the piperazine or thiophene moieties) .
  • Use Arrhenius kinetics to predict shelf-life, focusing on the enone group’s susceptibility to nucleophilic attack .

Advanced Research Questions

Q. What strategies can resolve contradictions in cytotoxicity data across different cancer cell lines?

  • Methodological Answer :

  • Standardize assay protocols (e.g., SRB assay ) to minimize variability in cell line handling (e.g., MCF-7 vs. HEPG-2). Include a reference compound (e.g., CHS-828) and control for DMSO solvent effects (<0.5% v/v).
  • Perform dose-response curves (0.1–100 µM) in triplicate and analyze IC50_{50} values using nonlinear regression. Cross-validate with apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic consistency .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Systematically vary substituents on the benzothiazole (e.g., replace ethoxy with methoxy or halogens) and thiophene rings (e.g., 3-substituted analogs). Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Evaluate changes in cytotoxicity, logP (HPLC-derived), and target binding (e.g., kinase inhibition assays). Prioritize analogs with >10-fold selectivity for cancer over normal cells (e.g., WI-38 fibroblasts) .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) against homology models of kinases or GPCRs. Focus on the piperazine and benzothiazole groups as potential hydrogen-bond donors/acceptors .
  • Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability (>50 ns trajectories) and free energy calculations (MM-PBSA) .

Q. How can researchers address discrepancies in crystallographic data between similar enone derivatives?

  • Methodological Answer :

  • Compare unit cell parameters and hydrogen-bonding networks (e.g., C=O\cdotsH–N interactions in piperazine derivatives ). Use Mercury software to analyze packing efficiency and polymorphism risks.
  • Re-examine data collection parameters (e.g., temperature at 100 K vs. 295 K) that may affect R factor accuracy (e.g., 0.043 vs. 0.058 in related structures ).

Key Methodological Considerations

  • Synthesis : Prioritize stepwise purification to avoid side reactions in multi-component systems.
  • Biological Assays : Include metabolic stability tests (e.g., microsomal incubation) to rule out false negatives .
  • Data Analysis : Apply multivariate statistics (PCA, PLS) to correlate structural features with activity trends.

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